3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,8-dimethoxynaphthalene and an appropriate amino acid derivative.
Reaction Conditions: The key step involves the alkylation of the naphthalene ring with the amino acid derivative under basic conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the naphthalene ring can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-((3,7-dimethoxynaphthalen-2-yl)methyl)propanoic acid
- 3-Amino-2-((3,6-dimethoxynaphthalen-2-yl)methyl)propanoic acid
- 3-Amino-2-((3,5-dimethoxynaphthalen-2-yl)methyl)propanoic acid
Uniqueness
3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid is unique due to the specific positioning of the methoxy groups on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
2-(aminomethyl)-3-(3,8-dimethoxynaphthalen-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-14-5-3-4-10-8-15(21-2)11(7-13(10)14)6-12(9-17)16(18)19/h3-5,7-8,12H,6,9,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBNNQCDMJJAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C=C21)CC(CN)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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